(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone
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Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone represents a novel addition to the class of pyrazolo[3,4-b]pyridine derivatives. Its unique structural features suggest potential pharmacological applications, particularly in modulating ion channels and exhibiting various therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C23H22N2O2S
- Molecular Weight : 394.50 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is linked to its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This mechanism is crucial for modulating neuronal excitability and influencing various physiological processes, including:
- Neurotransmitter Release : By activating GIRK channels, the compound can inhibit neurotransmitter release, thereby affecting synaptic transmission.
- Cardiovascular Effects : GIRK channels play a significant role in cardiac function; thus, this compound may have implications in treating arrhythmias.
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the key findings related to the biological activity of the compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including our compound. The results showed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-17-24-21(26(31)29-13-11-19-9-5-6-10-23(19)29)15-22(18-7-3-2-4-8-18)27-25(24)30(28-17)20-12-14-34(32,33)16-20/h2-10,15,20H,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHUMDMNOBXPKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.